Vintafolide
CAS No.: 742092-03-1
Cat. No.: VC0005416
Molecular Formula: C86H109N21O26S2
Molecular Weight: 1917.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 742092-03-1 |
---|---|
Molecular Formula | C86H109N21O26S2 |
Molecular Weight | 1917.0 g/mol |
IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1 |
Standard InChI Key | KUZYSQSABONDME-QRLOMCMNSA-N |
Isomeric SMILES | CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
Introduction
Chemical and Pharmacological Profile of Vintafolide
Structural Characteristics
Vintafolide is a small molecule with the chemical formula C₈₆H₁₀₉N₂₁O₂₆S₂ and a molecular weight of 1917.06 g/mol . Its structure comprises a folate moiety linked to the vinca alkaloid desacetylvinblastine hydrazide (DAVBLH) via a proprietary peptide spacer . This design enables high-affinity binding to FR-α, a glycoprotein overexpressed in 80–90% of epithelial ovarian cancers . The conjugate’s stability in circulation ensures targeted delivery, with cleavage of the linker occurring intracellularly to release the cytotoxic payload .
Mechanism of Action
Vintafolide exploits FR-mediated endocytosis to internalize into cancer cells. Upon binding to FR-α, the complex is trafficked into endosomes, where acidic conditions trigger hydrolysis of the hydrazine bond, releasing DAVBLH . The free vinca alkaloid inhibits microtubule assembly, disrupting mitosis and inducing apoptosis . Preclinical studies show 100-fold greater potency in FR-positive cells compared to FR-negative counterparts, underscoring its specificity .
Pharmacokinetics and Dosage Optimization
Absorption and Distribution
Phase I trials established a maximum tolerated dose (MTD) of 2.5 mg administered via intravenous bolus . Pharmacokinetic analyses revealed rapid distribution (t₁/₂α = 0.5 hours) and elimination (t₁/₂β = 20 hours), with a volume of distribution exceeding total blood volume, indicating extensive tissue penetration . Plasma concentrations followed dose proportionality across 0.1–2.5 mg doses, with no accumulation observed upon repeated administration .
Metabolism and Excretion
Vintafolide undergoes minimal hepatic metabolism, with 60–70% excreted unchanged in urine within 24 hours . Renal clearance accounts for 80% of total elimination, necessitating dose adjustments in patients with creatinine clearance <60 mL/min . No significant drug-drug interactions have been reported, supporting its compatibility with combination regimens .
Clinical Efficacy in Platinum-Resistant Ovarian Cancer
Phase II PRECEDENT Trial
The randomized PRECEDENT trial (NCT00722592) evaluated vintafolide (2.5 mg thrice weekly) plus PLD (50 mg/m²) versus PLD alone in 162 patients with platinum-resistant ovarian cancer . Key outcomes included:
Phase III PROCEED Trial
The ongoing PROCEED trial (NCT01170650) aims to validate these findings in a larger cohort of FR-positive patients, using etarfolatide (EC20) imaging for FR stratification . Primary endpoints include PFS and OS, with results anticipated to guide regulatory approval in the European Union .
Future Directions and Combination Therapies
Expansion into Non-Ovarian Cancers
Preliminary activity in non-small cell lung cancer (NSCLC) was observed in Phase II trials, where FR-positive patients achieved a disease control rate of 35% and median PFS of 7.4 weeks . The TARGET trial (NCT01577654) is evaluating vintafolide with docetaxel in NSCLC, leveraging synergistic microtubule disruption .
Biomarker-Driven Personalization
Integration of etarfolatide imaging into clinical practice enables real-time FR quantification, identifying candidates most likely to benefit . Ongoing research explores FR-α expression as a predictive biomarker for platinum resistance, potentially guiding frontline therapy selection .
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